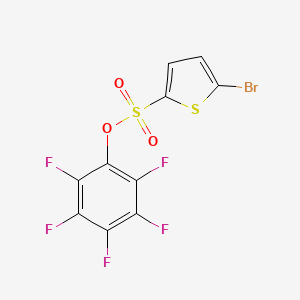

2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

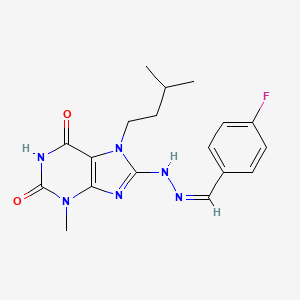

The compound "2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate" is a multifunctional molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can shed light on the properties and reactivity of such a molecule. For instance, the synthesis of dibromo-difluoroalkyl thiophenes and the selective chlorosulfonation of tris(pentafluorophenyl)corrole suggest that the pentafluorophenyl group can be involved in complex halogenation and sulfonation reactions, which are relevant to the compound .

Synthesis Analysis

The synthesis of related fluorinated thiophene compounds involves one-pot reactions that can yield high selectivity and yield . The chlorosulfonation of tris(pentafluorophenyl)corrole indicates that selective sulfonation is possible on fluorinated aromatic systems, which could be analogous to the synthesis of the pentafluorophenyl thiophenesulfonate derivatives. These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds, such as the planar-chirality cobalt(III) complex derived from a bis-chlorosulfonated corrole , provides insights into the potential geometry and electronic distribution of the compound of interest. The presence of the pentafluorophenyl group is likely to influence the electronic properties significantly due to its strong electron-withdrawing nature.

Chemical Reactions Analysis

The reactivity of pentafluorophenyl groups in sulfonation reactions and the catalytic activity of diarylammonium pentafluorobenzenesulfonates in dehydration reactions suggest that "this compound" could participate in various organic transformations. Its electron-withdrawing fluorine atoms may enhance its reactivity towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds, such as fluorinated polyimides , indicate that the introduction of fluorine atoms can lead to materials with low water absorption rates and low dielectric constants. The compound , with multiple fluorine atoms, is likely to exhibit similar properties, which could be useful in applications requiring materials with low polarity and high thermal stability. Additionally, the luminescent properties of bis(phenylethynyl)thiophenes suggest that the compound could also exhibit interesting photophysical properties, influenced by the pentafluorophenyl group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

A notable application of compounds related to 2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate includes its role in the synthesis of complex chemical structures. It serves as an intermediate in the synthesis of various chemical compounds. For instance, an efficient approach was developed for the synthesis of 2,3,4,5-tetrafluorophenol from a related compound, demonstrating the intramolecular cyclization and formation of a lactone, which is an essential process in the preparation of the final product (Tretyakov et al., 2021). Additionally, an improved synthesis method was explored for 1-bromo-9[(4,4,5,5,5-pentafluoropentyl)thio]-Nonane, highlighting the optimization of reaction conditions and synthesis routes for Fulvestrant (Shi, 2009).

Material Science and Semiconductor Applications

Compounds with pentafluorophenyl groups are instrumental in the field of material science and semiconductors. For instance, a study presented the synthesis of a new functional thiol with a pentafluorophenyl group for the surface modification of CdSe quantum-dot floating layers, targeting the fabrication of organic field-effect transistors (OFETs). The unique properties of these thiols, such as their dipole moments and surface characteristics, were leveraged to control transistor operations (Cheulhwan Kim et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-bromothiophene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2BrF5O3S2/c11-3-1-2-4(20-3)21(17,18)19-10-8(15)6(13)5(12)7(14)9(10)16/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARONUGGUBQPRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2BrF5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-Fluoropyrimidin-4-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2503694.png)

![(2-Methylsulfanylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2503698.png)

![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)

![[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2503705.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)